1,4'-Dichlorobenzyl-1,2,4-triazole
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Overview
Description
1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole typically involves the reaction of 4-chlorobenzyl chloride with 1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity 1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole.
Chemical Reactions Analysis
Types of Reactions: 1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Scientific Research Applications
1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
1,2,4-Triazole: The parent compound with similar structural features but lacking the bis(4-chlorophenyl)methyl group.
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with structural similarities.
Uniqueness: 1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole is unique due to the presence of the bis(4-chlorophenyl)methyl group, which imparts distinct biological activities and chemical properties. This structural feature differentiates it from other triazole compounds and contributes to its specific applications and effectiveness in various fields.
Properties
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c16-13-5-1-11(2-6-13)15(20-10-18-9-19-20)12-3-7-14(17)8-4-12/h1-10,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDYDLXXMIVUMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=NC=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400854 |
Source
|
Record name | 1-[bis(4-chlorophenyl)methyl]-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102994-04-7 |
Source
|
Record name | 1-[bis(4-chlorophenyl)methyl]-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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